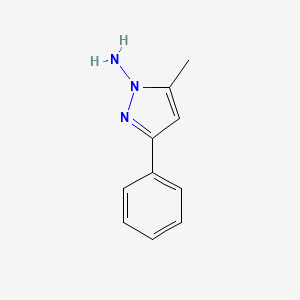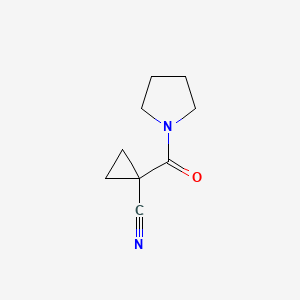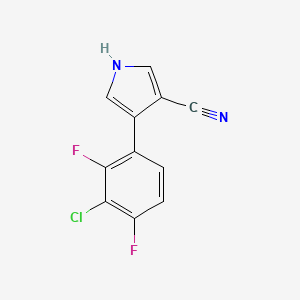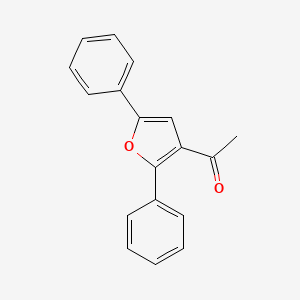
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dipropylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dipropylamino Intermediate: This step involves the reaction of a suitable amine with a propylating agent under controlled conditions to form the dipropylamino group.
Coupling with Phenyl Ring: The dipropylamino intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Cyclization to Isoquinolinone: The final step involves the cyclization of the intermediate to form the hydroxyisoquinolinone structure. This step often requires the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
類似化合物との比較
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(4-(2-(Diethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with diethylamino group instead of dipropylamino.
4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Contains a dimethylamino group.
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-methoxyisoquinolin-1(2H)-one: Methoxy group instead of hydroxy group.
These compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
CAS番号 |
651029-87-7 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC名 |
4-[4-[2-(dipropylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H28N2O2/c1-3-13-25(14-4-2)15-12-17-8-10-18(11-9-17)20-16-24-23(27)19-6-5-7-21(26)22(19)20/h5-11,16,26H,3-4,12-15H2,1-2H3,(H,24,27) |
InChIキー |
UNMPKIMUZIRMJO-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)





![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)



![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)

